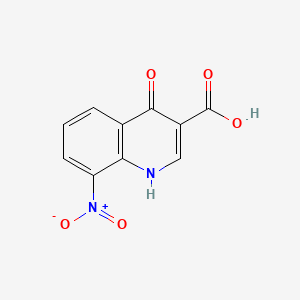

4-Hydroxy-8-nitroquinoline-3-carboxylic acid

Overview

Description

DNA2 inhibitor C5 is a potent, competitive, and specific inhibitor of DNA2 nuclease activity. DNA2 is a multifunctional enzyme involved in DNA replication and repair, particularly in the resection of DNA ends during homologous recombination repair of double-strand breaks. DNA2 inhibitor C5 has shown promise in sensitizing cancer cells to chemotherapeutic agents by inhibiting DNA2’s nuclease, DNA-dependent ATPase, helicase, and DNA binding activities .

Preparation Methods

The synthesis of DNA2 inhibitor C5 involves several steps, starting with the preparation of 4-hydroxy-8-nitroquinoline-3-carboxylic acid. This compound is then subjected to various reaction conditions to achieve the desired inhibitor.

Chemical Reactions Analysis

DNA2 inhibitor C5 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can modify the nitro group present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 4-hydroxy-8-nitroquinoline-3-carboxylic acid exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showcasing potential as an antibacterial agent. Studies have demonstrated its efficacy in inhibiting the growth of pathogens, which could lead to its application in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has also shown promise in anticancer research. It has been tested for antiproliferative activity against different cancer cell lines, including those overexpressing epidermal growth factor receptors. Some derivatives of this compound have exhibited anticancer activity comparable to established chemotherapeutics, suggesting its potential role in cancer treatment protocols .

Photochemical Applications

Photolabile Caging Groups

this compound derivatives are utilized as photolabile caging groups for carboxylic acids. These compounds can be activated by light to release the active species, making them useful in controlled drug delivery systems and biochemical studies where precise timing of release is critical .

Material Science

UV Stabilizers

This compound has been identified as a potential stabilizer for organic materials against degradation from UV light exposure. Its ability to absorb UV radiation effectively makes it suitable for applications in coatings and plastics, enhancing the durability of materials used in various industries .

Research Methodologies

Synthesis and Characterization

The synthesis of this compound involves various chemical pathways that can be optimized for yield and purity. Methods include nucleophilic substitution reactions and cyclization processes under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Mechanism of Action

DNA2 inhibitor C5 exerts its effects by binding to a DNA-binding motif shared by the nuclease and helicase activities of DNA2. This binding inhibits the resection of stalled replication forks and reduces recombination. The compound is particularly effective in cells defective in replication fork protection, such as those with BRCA2 and BOD1L deficiencies. DNA2 inhibitor C5 also sensitizes cells to camptothecin and synergizes with poly-ADP ribose polymerase inhibitors .

Comparison with Similar Compounds

DNA2 inhibitor C5 is unique in its ability to inhibit multiple activities of DNA2, including nuclease, DNA-dependent ATPase, helicase, and DNA binding. Similar compounds include:

DNA2 inhibitor C5 stands out due to its specific inhibition of DNA2 and its potential to enhance the efficacy of existing chemotherapeutic agents.

Biological Activity

4-Hydroxy-8-nitroquinoline-3-carboxylic acid (4-HNQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-HNQCA has the molecular formula C₁₀H₆N₂O₅ and features a quinoline structure characterized by a bicyclic aromatic system with a hydroxyl and nitro group at specific positions. This unique arrangement contributes to its reactivity and biological activities, particularly in drug development for antimicrobial and anticancer applications .

The antimicrobial activity of 4-HNQCA is primarily attributed to its ability to chelate metal ions, which is crucial for bacterial growth. The compound demonstrates effective inhibition against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the chelation of divalent cations such as Mg²⁺ and Mn²⁺, which are essential for various bacterial enzymatic processes .

Case Studies

- Antibacterial Efficacy : In a study evaluating various derivatives of 8-hydroxyquinoline, 4-HNQCA exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from to mg/mL against strains like Staphylococcus aureus and Klebsiella pneumoniae. These values were comparable or superior to standard antibiotics .

- Biofilm Formation Inhibition : Research indicated that 4-HNQCA could disrupt biofilm formation in Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent against biofilm-associated infections .

4-HNQCA has shown promise as an anticancer agent through mechanisms involving the induction of reactive oxygen species (ROS) generation and interference with tubulin polymerization. These actions lead to apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 and KB-V1 .

Case Studies

- Cytotoxicity Studies : In vitro studies demonstrated that 4-HNQCA has IC₅₀ values of approximately 20 nM against MCF-7 cells, indicating potent cytotoxic effects. The compound's ability to induce ROS formation was linked to endoplasmic reticulum stress, contributing to its anticancer efficacy .

- Comparative Analysis : A comparative study highlighted that derivatives of 4-HNQCA exhibited better cytotoxicity profiles than traditional chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy .

Summary of Biological Activities

The following table summarizes the biological activities and their respective findings related to this compound:

| Activity | Target Organism/Cell Line | MIC/IC₅₀ Values | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | mg/mL | Chelation of metal ions |

| Antibacterial | Klebsiella pneumoniae | mg/mL | Disruption of enzymatic processes |

| Cytotoxicity | MCF-7 Cancer Cells | 20 nM | Induction of ROS; tubulin interference |

| Cytotoxicity | KB-V1 Cancer Cells | 20 nM | Apoptosis induction |

Properties

IUPAC Name |

8-nitro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O5/c13-9-5-2-1-3-7(12(16)17)8(5)11-4-6(9)10(14)15/h1-4H,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIZBCVEHSUUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189521 | |

| Record name | 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35973-25-2 | |

| Record name | 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035973252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002638447 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.